L-Selenocystine
CAS No.: 29621-88-3
Cat. No.: VC0542931
Molecular Formula: C6H12N2O4Se2
Molecular Weight: 334.11 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29621-88-3 |
|---|---|
| Molecular Formula | C6H12N2O4Se2 |
| Molecular Weight | 334.11 g/mol |
| IUPAC Name | (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid |
| Standard InChI | InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 |
| Standard InChI Key | JULROCUWKLNBSN-IMJSIDKUSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N |
| SMILES | C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N |
| Canonical SMILES | C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
L-Selenocystine is the dimeric form of selenocysteine, formed via an oxidative coupling of two selenocysteine molecules. The resulting diselenide bridge (-Se-Se-) replaces the disulfide bond (-S-S-) found in cystine, conferring distinct electronic and reactivity profiles. X-ray crystallographic data reveal a C-Se-Se-C dihedral angle of approximately 68° in optimized structures, closely mirroring the geometry of L-cystine . Quantum chemical calculations confirm a Se-Se bond length of 2.32–2.33 Å, consistent with median values observed in crystallographic databases .
Table 1: Key Physicochemical Properties of L-Selenocystine
| Property | Value | Source |
|---|---|---|
| CAS Number | 29621-88-3 | |
| Molecular Formula | ||
| Molecular Weight | 334.091 g/mol | |
| Melting Point | 224.5–229.5°C | |
| Boiling Point | 538.6°C at 760 mmHg | |
| Se-Se Bond Length | 2.32–2.33 Å |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) studies of L-selenocystine’s chemical shift tensor provide insights into its electronic environment. Isotropic shifts () range from 570–590 ppm, with span values () exceeding 800 ppm, reflecting substantial anisotropy in selenium’s magnetic environment . Density functional theory (DFT) simulations corroborate experimental findings, demonstrating that substituent effects and protonation states alter by 10–20 ppm, while dihedral angle variations exert minimal influence .
Biosynthesis and Biological Roles
Selenocysteine Incorporation
L-Selenocystine originates from the oxidation of selenocysteine, the 21st proteinogenic amino acid. Selenocysteine is cotranslationally inserted into selenoproteins via a UGA codon, reinterpreted through a selenocysteine insertion sequence (SECIS) in mRNA . This mechanism enables the synthesis of enzymes like glutathione peroxidases (GPx) and thioredoxin reductases (TrxR), which rely on selenocysteine residues for catalytic activity .
Redox Activity and Enzyme Function
The diselenide bridge in L-selenocystine facilitates reversible redox transitions, critical for antioxidant defense systems. Glutathione peroxidase 4 (GPx4), a selenoprotein, utilizes selenocysteine to reduce lipid hydroperoxides, mitigating oxidative damage . Comparative studies indicate that selenol (-SeH) groups in selenocysteine exhibit lower pKa values (~5.43) than thiol (-SH) groups, enhancing their nucleophilicity at physiological pH . This property underpins the superior catalytic efficiency of selenoproteins compared to cysteine-containing analogs.
Cellular and Molecular Interactions
Apoptosis Induction and ER Stress
In HepG2 hepatoma cells, L-selenocystine induces apoptosis via mitochondrial dysfunction and endoplasmic reticulum (ER) stress. Flow cytometry analyses reveal dose-dependent increases in sub-G1 cell populations (6–24% at 5–20 μM), accompanied by caspase-3 activation and cytochrome c release . Concurrently, ER stress markers like GRP78 and CHOP are upregulated, triggering unfolded protein response (UPR) pathways .
Table 2: Cellular Effects of L-Selenocystine in HepG2 Cells
| Parameter | Effect (10 μM, 12h) | Technique |
|---|---|---|
| Apoptotic Cells | 24% increase | Flow Cytometry |
| ROS Levels | 3.2-fold increase | DCFH-DA Assay |
| MMP Depolarization | 70% reduction | JC-1 Staining |
| Caspase-3 Activity | 2.8-fold increase | Fluorometric |
Diagnostic and Therapeutic Applications
Fluorescence Imaging Probes
The selenol-specific probe HB enables real-time detection of L-selenocystine-derived selenocysteine in vivo. In murine models, intraperitoneal injection of HB (100 μM) yields a 4.5-fold fluorescence increase ( nm) within 1.5 hours, validated by confocal microscopy and IVIS imaging . This tool aids in mapping selenocysteine flux during oxidative stress and chemotherapeutic responses.
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